molecular formula C10H14N2O3 B1379641 2-amino-N,4-dimethoxy-N-methylbenzamide CAS No. 1552701-47-9

2-amino-N,4-dimethoxy-N-methylbenzamide

Cat. No. B1379641
M. Wt: 210.23 g/mol
InChI Key: RFBWPJRGAVYPLX-UHFFFAOYSA-N
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Description

2-Amino-N,4-dimethoxy-N-methylbenzamide (2-ADMB) is a small molecule that has been studied extensively in recent years due to its potential applications in the fields of medicine and biochemistry. 2-ADMB is a derivative of the amino acid lysine, and is composed of an amine group, a dimethoxy group and a methylbenzamide group. It has been used in a variety of scientific studies, including the synthesis of peptides, the study of enzyme-catalyzed reactions, and the investigation of protein-ligand interactions. In addition, 2-ADMB has been shown to have potential applications in the development of new drugs and therapies.

Scientific Research Applications

Specific Scientific Field

Chemistry and Biochemistry

Summary of the Application

Benzamides, including 2-amino-N,4-dimethoxy-N-methylbenzamide, have been synthesized and analyzed for their antioxidant and antibacterial activities .

Methods of Application or Experimental Procedures

The benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives. The products were purified, and their analysis was determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .

Results or Outcomes

The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity. Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds has been shown to exhibit effective metal chelate activity . The new compounds were determined in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria .

properties

IUPAC Name

2-amino-N,4-dimethoxy-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-12(15-3)10(13)8-5-4-7(14-2)6-9(8)11/h4-6H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFBWPJRGAVYPLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=C(C=C(C=C1)OC)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N,4-dimethoxy-N-methylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
X Dong, P Ma, T Zhang, HB Jalani, G Li… - The Journal of Organic …, 2020 - ACS Publications
C–H amination of arenes directed by weakly coordinating Weinreb amides has been achieved with an iridium catalyst and 2,2,2-trichloroethoxycarbonyl (Troc) azide as an aminating …
Number of citations: 12 pubs.acs.org

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